

Part 1: Molecular Architecture and Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 5-fluoro-3-methylpicolinate*

Cat. No.: *B1456871*

[Get Quote](#)

Methyl 5-fluoro-3-methylpicolinate (CAS No. 1346148-32-0) is a substituted pyridine derivative whose structure is foundational to its chemical behavior and synthetic utility.^[1] The molecule consists of a central pyridine ring, a heterocyclic system that is both aromatic and weakly basic. The substitution pattern is key to its application profile.

Key Structural Features:

- Pyridine Core: The nitrogen atom in the ring acts as an electron sink, influencing the reactivity of the entire system. It lowers the electron density of the ring carbons, making them less susceptible to electrophilic substitution compared to benzene, but activates them towards nucleophilic attack.
- Methyl Ester Group (at C2): The $-\text{C}(=\text{O})\text{OCH}_3$ group is an electron-withdrawing group that further deactivates the ring towards electrophilic attack. Its primary synthetic utility lies in its reactivity as an ester, allowing for transformations such as hydrolysis to the parent carboxylic acid (5-fluoro-3-methylpicolinic acid) or amidation to form various amides.^[1]
- Methyl Group (at C3): As a weak electron-donating group, the methyl substituent provides some electronic counterbalance to the ester and fluoro groups. Sterically, its presence adjacent to the ester influences the conformation and reactivity of the C2 position.
- Fluorine Atom (at C5): This is arguably the most significant substituent. Fluorine is the most electronegative element, and its inclusion imparts unique properties. The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of derivative

compounds by blocking sites susceptible to oxidative metabolism.[2] Furthermore, fluorine's electronic properties can modulate the pKa of the pyridine nitrogen and influence non-covalent interactions (like hydrogen bonds or dipole-dipole interactions) in the binding pockets of biological targets, potentially enhancing binding affinity.[1]

Caption: 2D structure of **Methyl 5-fluoro-3-methylpicolinate**.

Physicochemical Data Summary

Property	Value	Source
CAS Number	1346148-32-0	[1][3][4]
Molecular Formula	C ₈ H ₈ FNO ₂	[1][5]
Molecular Weight	169.15 g/mol	[1][4]
IUPAC Name	methyl 5-fluoro-3-methylpyridine-2-carboxylate	[6]
Appearance	White to off-white solid	[7]
Storage	Sealed in dry, Room Temperature	[3][7]
Boiling Point	233.2 ± 35.0 °C (Predicted)	[7]
Density	1.199 ± 0.06 g/cm ³ (Predicted)	[7]
InChI Key	ZRDCOINTFRYQCF-UHFFFAOYSA-N	[3]

Part 2: Anticipated Spectroscopic Profile

While specific spectral data requires experimental acquisition, the molecular structure allows for a robust prediction of its spectroscopic signatures. This is a critical self-validating step in any synthesis, confirming the identity and purity of the target compound.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals.
 - Aromatic Protons: Two signals corresponding to the protons at the C4 and C6 positions of the pyridine ring. The C4 proton signal will appear as a doublet of doublets due to coupling

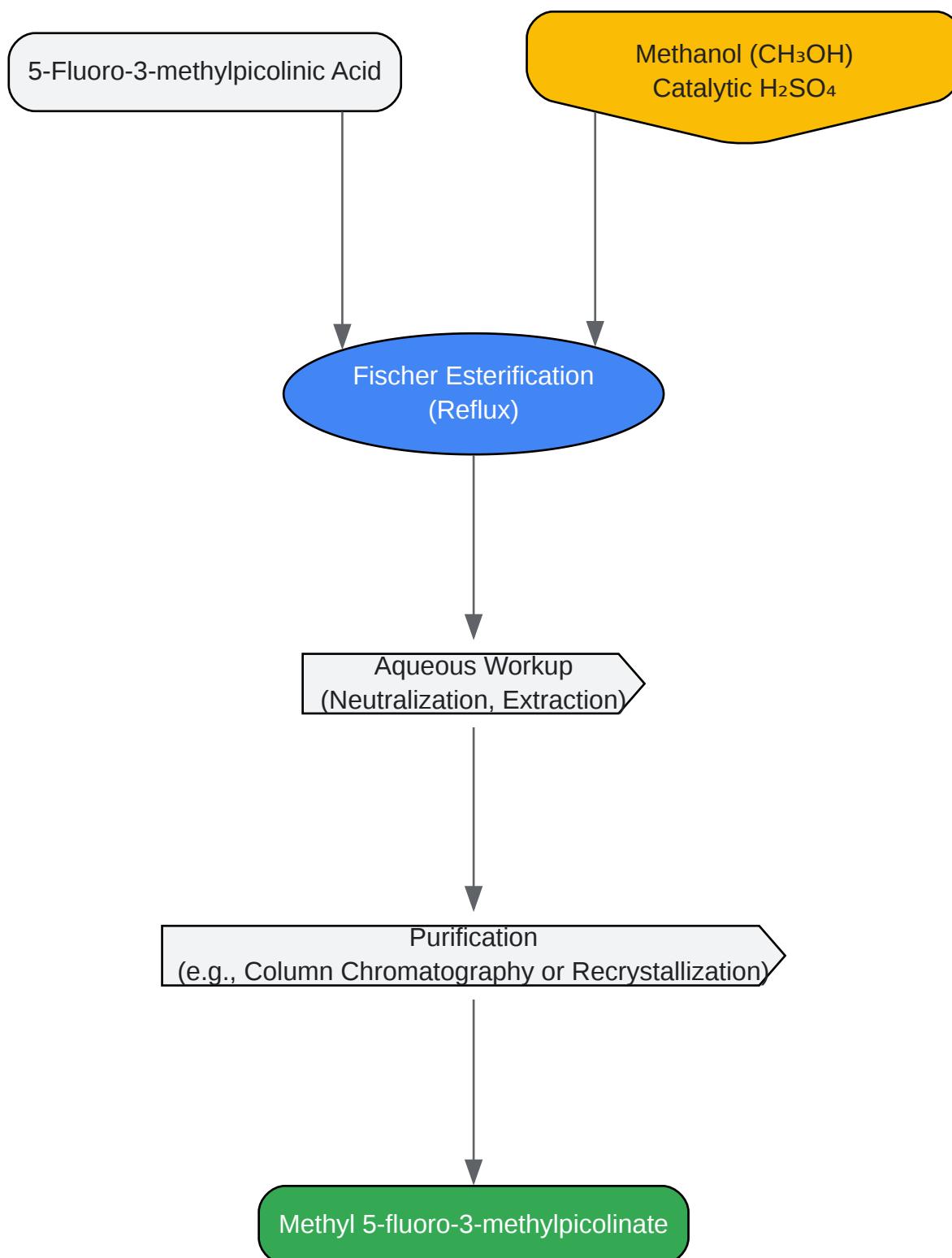
with the C6 proton (^4JHH , meta-coupling) and the C5 fluorine atom (^4JHF). The C6 proton will appear as a doublet, coupled to the C5 fluorine (^3JHF).

- Ester Methyl Protons: A singlet integrating to three protons, typically in the 3.8-4.0 ppm range, for the $-\text{OCH}_3$ group.
- Ring Methyl Protons: A singlet integrating to three protons, typically in the 2.3-2.6 ppm range, for the $-\text{CH}_3$ group at C3.^[1]
- ^{13}C NMR Spectroscopy: The carbon spectrum will show all eight carbon signals. The carbon directly attached to the fluorine (C5) will exhibit a large one-bond carbon-fluorine coupling constant (^1JCF), appearing as a doublet. The adjacent carbons (C4 and C6) will show smaller two-bond couplings (^2JCF). The carbonyl carbon of the ester will appear significantly downfield (~165-170 ppm).
- ^{19}F NMR Spectroscopy: A single resonance is expected for the fluorine atom at C5. The signal will be split by the adjacent aromatic protons (H4 and H6), likely appearing as a doublet of doublets.
- Mass Spectrometry: The molecular ion peak (M^+) would be observed at m/z 169.15. Common fragmentation patterns would likely involve the loss of the methoxy group ($-\text{OCH}_3$) to give a fragment at m/z 138, or the loss of the entire ester group ($-\text{COOCH}_3$) to give a fragment at m/z 110.
- Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch for the ester carbonyl around $1720\text{-}1740\text{ cm}^{-1}$, C=C and C=N stretching vibrations for the aromatic pyridine ring in the $1400\text{-}1600\text{ cm}^{-1}$ region, and a characteristic C-F stretch around $1200\text{-}1300\text{ cm}^{-1}$.

Part 3: Synthesis and Reactivity

Proposed Synthetic Workflow

The most direct and industrially viable synthesis of **Methyl 5-fluoro-3-methylpicolinate** involves the esterification of its corresponding carboxylic acid, 5-fluoro-3-methylpicolinic acid (CAS 1256808-59-9).^[8] This is a classic Fischer esterification reaction, which is both robust and scalable.



[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Fischer Esterification

Objective: To synthesize **Methyl 5-fluoro-3-methylpicolinate** from 5-fluoro-3-methylpicolinic acid.

Materials:

- 5-fluoro-3-methylpicolinic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Ethyl acetate or Dichloromethane (for extraction)

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-fluoro-3-methylpicolinic acid (1.0 eq).
- Reagent Addition: Add an excess of anhydrous methanol to act as both reactant and solvent.
- Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the stirring solution.
- Heating: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-12 hours). The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or LC-MS.
- Quenching & Neutralization: After completion, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

- Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).
- Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
- Purification: Purify the crude ester by column chromatography on silica gel or by recrystallization to obtain the final product with high purity.[\[1\]](#)

Causality and Trustworthiness: This protocol is a self-validating system. The use of excess methanol drives the equilibrium towards the product side, as per Le Châtelier's principle. The acid catalyst is essential to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the methanol nucleophile. The aqueous workup effectively removes the acid catalyst and any unreacted carboxylic acid, ensuring a clean isolation of the desired ester.

Part 4: Applications in Research and Development

Methyl 5-fluoro-3-methylpicolinate is not an end product but a high-value intermediate. Its structure is a privileged scaffold, particularly in agrochemical and medicinal chemistry.[\[1\]](#)

- Agrochemicals: Picolinic acid derivatives are a well-established class of synthetic auxin herbicides.[\[1\]](#) The specific substitution pattern of this molecule allows for the generation of novel herbicide candidates. The fluorine and methyl groups are critical for fine-tuning the biological activity, selectivity, and physicochemical properties (like soil mobility and degradation rates) of the final active ingredients.[\[1\]\[9\]](#)
- Medicinal Chemistry: In drug discovery, this compound serves as a versatile building block. [\[10\]](#) The ester functionality provides a handle for creating diverse amide libraries, a common strategy for exploring structure-activity relationships (SAR). The fluorinated pyridine core is incorporated into drug candidates to enhance metabolic stability and improve binding interactions with protein targets.[\[1\]](#) It has been utilized as a building block for kinase inhibitors and other biologically active molecules.[\[10\]](#) The strategic placement of fluorine can lead to improved cell permeability and bioavailability of the final drug compound.

Conclusion

Methyl 5-fluoro-3-methylpicolinate is a compound of significant strategic importance in synthetic chemistry. Its molecular structure, characterized by a trifunctionalized pyridine ring, offers a robust platform for the development of novel compounds. A deep understanding of its architecture, predictable spectroscopic properties, and logical synthetic routes is essential for any researcher aiming to leverage its potential. From enhancing the metabolic stability of pharmaceuticals to fine-tuning the efficacy of herbicides, the unique electronic and steric contributions of its substituents make it an invaluable tool for addressing complex challenges in chemical and biological sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, ¹⁹F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 5-fluoro-3-methylpicolinate | 1346148-32-0 [sigmaaldrich.com]
- 4. 1346148-32-0|Methyl 5-fluoro-3-methylpicolinate|BLD Pharm [bldpharm.com]
- 5. Methyl 5-fluoro-3-methylpicolinate | 1346148-32-0 | WDC14832 [biosynth.com]
- 6. Methyl 5-fluoro-3-methylpicolinate [synhet.com]
- 7. Methyl 5-fluoro-3-methylpicolinate CAS#: 1346148-32-0 [m.chemicalbook.com]
- 8. 1256808-59-9|5-Fluoro-3-methylpicolinic acid|BLD Pharm [bldpharm.com]
- 9. Methyl 5-fluoro-6-methylpicolinate [myskinrecipes.com]
- 10. Methyl 5-fluoro-3-methylpicolinate [myskinrecipes.com]
- To cite this document: BenchChem. [Part 1: Molecular Architecture and Physicochemical Properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1456871#methyl-5-fluoro-3-methylpicolinate-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com